molecular formula C16H18N2O5S B335651 2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B335651
M. Wt: 350.4 g/mol
InChI Key: UFCXGCJLXVFGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a pyrimidine ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions

    Preparation of Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Construction of Pyrimidine Ring: The pyrimidine ring can be formed by the condensation of an appropriate β-keto ester with urea or thiourea in the presence of a base such as sodium ethoxide.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-(METHYLSULFANYL)ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: shares similarities with other benzodioxole-containing compounds and pyrimidine derivatives.

Uniqueness

    Benzodioxole Moiety: The presence of the benzodioxole moiety imparts unique electronic properties and potential biological activity.

    Pyrimidine Ring: The pyrimidine ring is a common pharmacophore in many biologically active compounds, contributing to its versatility in drug design.

    Methylsulfanyl Group: The methylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

2-methylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N2O5S/c1-9-13(15(19)21-5-6-24-2)14(18-16(20)17-9)10-3-4-11-12(7-10)23-8-22-11/h3-4,7,14H,5-6,8H2,1-2H3,(H2,17,18,20)

InChI Key

UFCXGCJLXVFGDT-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCCSC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCCSC

solubility

52.6 [ug/mL]

Origin of Product

United States

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